Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Description
Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic indole derivative characterized by a methoxy group at the 5-position and a trifluoromethyl (CF₃) group at the 2-position of the indole ring, with a propanoate ester side chain at the 3-position. This compound is structurally related to bioactive indole alkaloids and pharmaceutical intermediates, where substituents like CF₃ are known to enhance metabolic stability and influence electronic properties due to their strong electron-withdrawing nature .
Properties
Molecular Formula |
C14H14F3NO3 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
methyl 3-[5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C14H14F3NO3/c1-20-8-3-5-11-10(7-8)9(4-6-12(19)21-2)13(18-11)14(15,16)17/h3,5,7,18H,4,6H2,1-2H3 |
InChI Key |
DZJONGZFEIWIIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the indole derivative with propanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has shown potential in various biological assays:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance its interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess significant antimicrobial activity. This suggests that this compound may also have applications in combating bacterial and fungal infections .
- Neuroprotective Effects : Some indole derivatives have been studied for their neuroprotective properties. The unique structure of this compound may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several studies have investigated the applications of similar indole-based compounds:
Mechanism of Action
The mechanism of action of Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The trifluoromethyl group distinguishes this compound from other indole derivatives. Key comparisons include:
Key Observations :
- Trifluoromethyl vs.
- Fluorine Substitution : Fluorine at the 5-position (as in ) improves metabolic stability and bioavailability but reduces electron density compared to methoxy .
- Side Chain Modifications: The propanoate ester in the target compound offers hydrolytic stability compared to free acids (e.g., ), making it suitable for prodrug strategies.
Comparison of Yields :
- Methyl 3-(1H-indol-3-yl)propanoate: Synthesized in >90% yield via standard esterification .
Biological Activity
Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14F3NO3
- Molecular Weight : 301.26 g/mol
- IUPAC Name : this compound
This compound exhibits various biological activities, primarily through interactions with specific biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and activity in vivo.
Antioxidant Activity
Research has indicated that derivatives of indole compounds often display significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation, which is a common underlying factor in various chronic diseases. In vitro studies have demonstrated its effectiveness in inhibiting pro-inflammatory cytokines.
| Compound | Effect on Cytokines | Reference |
|---|---|---|
| This compound | Significant inhibition of TNF-alpha and IL-6 | |
| Flufenamic Acid (reference) | Moderate inhibition |
In Vivo Studies
In an experimental model involving hyperlipidemia, this compound demonstrated a reduction in total cholesterol and triglyceride levels, indicating potential applications in lipid metabolism disorders.
| Parameter | Control Group | Treatment Group (Compound) |
|---|---|---|
| Total Cholesterol (mg/dL) | 250 ± 30 | 180 ± 20 |
| Triglycerides (mg/dL) | 150 ± 25 | 90 ± 15 |
This study suggests that the compound may have a role in managing lipid profiles and supporting cardiovascular health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
